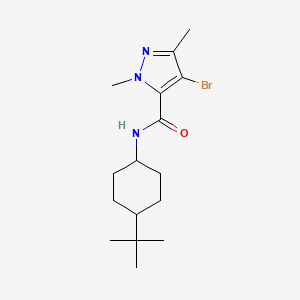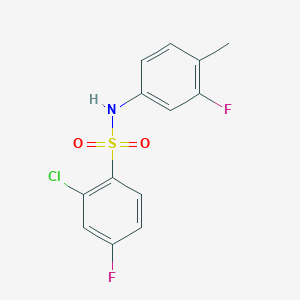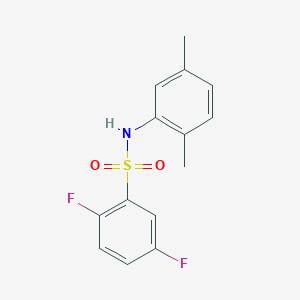![molecular formula C16H12Cl2FN3S B14931557 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B14931557.png)
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluorobenzyl [5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound that features a combination of chloro, fluoro, benzyl, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluorobenzyl [5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide typically involves the alkylation of triazole-3-thiol with appropriately substituted benzyl halides. One common method includes the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar alkylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents would be required.
Alkylation: As mentioned, the synthesis involves alkylation reactions.
Common Reagents and Conditions
Alkylating Agents: 2-chloro-6-fluorobenzyl chloride is commonly used
Solvents: Organic solvents like dichloromethane or acetonitrile are often used.
Catalysts: Base catalysts such as potassium carbonate may be employed to facilitate the reaction.
Major Products
The primary product of these reactions is 2-chloro-6-fluorobenzyl [5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide, with potential side products depending on reaction conditions and purity of reagents.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization and derivatization .
Biology and Medicine
The triazole ring is known for its biological activity, and compounds containing this moiety are often explored for their potential as pharmaceuticals. This specific compound could be investigated for its antimicrobial or anticancer properties .
Industry
In industry, such compounds may be used in the development of new materials or as catalysts in various chemical processes .
Mechanism of Action
The mechanism of action for 2-chloro-6-fluorobenzyl [5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide would depend on its specific application. In biological systems, the triazole ring can interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The chloro and fluoro groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: Used as an alkylating agent in the synthesis of the target compound
2-Chloro-6-fluorobenzylamine: Another derivative used in similar synthetic applications
Properties
Molecular Formula |
C16H12Cl2FN3S |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2-chlorophenyl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C16H12Cl2FN3S/c1-22-15(10-5-2-3-6-12(10)17)20-21-16(22)23-9-11-13(18)7-4-8-14(11)19/h2-8H,9H2,1H3 |
InChI Key |
PMAFDSVEIPZWCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B14931483.png)

![2-[(2,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B14931491.png)
![2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B14931495.png)
![N-cyclopropyl-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14931496.png)
![2-fluoro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B14931522.png)
![Methyl 4-{[(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)carbonyl]amino}benzoate](/img/structure/B14931523.png)
![2-[4-(propan-2-yloxy)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B14931535.png)

![2-(2-methylphenoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B14931540.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B14931545.png)
![4-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)-2-bromo-6-ethoxyphenol](/img/structure/B14931553.png)

